Product packaging for 2,3-Dichloro-4-fluoropyridine(Cat. No.:)

2,3-Dichloro-4-fluoropyridine

Cat. No.: B11719947
M. Wt: 165.98 g/mol
InChI Key: KTXLKTOMNJDCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Halogenated Pyridines in Contemporary Organic Synthesis

Halogenated pyridines are crucial starting materials in a multitude of organic synthesis applications. eurekalert.org Their utility stems from the carbon-halogen bond, which serves as a versatile functional handle for various reactions, including nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and metal-halogen exchange. eurekalert.orgnih.gov The electron-withdrawing nature of halogen atoms deactivates the pyridine (B92270) ring towards electrophilic aromatic substitution, which often requires harsh reaction conditions. nih.gov However, this electronic property makes them excellent substrates for nucleophilic attack, providing a powerful strategy for introducing a wide array of functional groups. eurekalert.org

The regioselective functionalization of the pyridine ring is a persistent challenge in organic chemistry. mountainscholar.orgmountainscholar.org Halogenated pyridines offer a solution by enabling precise control over the position of substitution. nih.gov This is particularly important in the synthesis of complex molecules where specific substitution patterns are required for biological activity or material properties. Furthermore, the development of new methods for the selective halogenation of pyridines continues to be an active area of research, highlighting their importance in the field. nih.govmountainscholar.orgmountainscholar.org

Overview of 2,3-Dichloro-4-fluoropyridine as a Versatile Synthetic Intermediate

This compound is a halogenated pyridine with the molecular formula C₅H₂Cl₂FN. vulcanchem.com It features a pyridine ring substituted with two chlorine atoms at the 2 and 3 positions and a fluorine atom at the 4-position. vulcanchem.com This specific arrangement of halogens imparts distinct reactivity to the molecule. The molecular weight of this compound is 165.98 g/mol . vulcanchem.comsigmaaldrich.com

The presence of three halogen atoms with differing electronic properties and steric environments makes this compound a highly versatile intermediate in organic synthesis. The fluorine atom at the 4-position, being ortho and para to the nitrogen atom, strongly activates the ring towards nucleophilic aromatic substitution. vulcanchem.com This allows for the selective displacement of the fluorine atom or one of the chlorine atoms under specific reaction conditions. For instance, treatment with ammonia (B1221849) can lead to the formation of 2,3-dichloro-4-aminopyridine. vulcanchem.com

The chlorine atoms at the 2 and 3 positions also provide handles for further functionalization through various cross-coupling reactions, such as Suzuki and Stille couplings. ambeed.com This multi-faceted reactivity allows for the sequential and regioselective introduction of different substituents, making this compound a valuable precursor for the synthesis of highly substituted and complex pyridine derivatives.

Below is a table summarizing the key properties of this compound:

PropertyValue
Molecular Formula C₅H₂Cl₂FN
Molecular Weight 165.98 g/mol
Physical Form Liquid
CAS Number 1211586-65-0

This data is compiled from multiple sources. vulcanchem.comsigmaaldrich.comaobchem.com

The following table provides an overview of the spectroscopic characteristics of this compound:

Spectroscopic TechniqueObserved Features
¹⁹F NMR Expected chemical shift (δ) around -110 ppm for the C4-F. vulcanchem.com
IR Spectroscopy C-F stretching vibrations are expected in the range of 1220–1250 cm⁻¹, and C-Cl stretches are anticipated between 750–780 cm⁻¹. vulcanchem.com

The unique structural and electronic features of this compound position it as a key building block for accessing a wide range of functionalized pyridine-based molecules for various research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2Cl2FN B11719947 2,3-Dichloro-4-fluoropyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2Cl2FN

Molecular Weight

165.98 g/mol

IUPAC Name

2,3-dichloro-4-fluoropyridine

InChI

InChI=1S/C5H2Cl2FN/c6-4-3(8)1-2-9-5(4)7/h1-2H

InChI Key

KTXLKTOMNJDCRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1F)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2,3 Dichloro 4 Fluoropyridine

De Novo Synthesis Approaches for Pyridine (B92270) Ring Construction

De novo synthesis involves the assembly of the heterocyclic ring from simpler, non-cyclic starting materials. While offering the potential for high structural diversity, achieving the precise substitution pattern of 2,3-dichloro-4-fluoropyridine via these methods is often complex.

Cycloaddition reactions are powerful tools for forming multiple chemical bonds in a single step to construct cyclic systems. nih.gov The Huisgen 1,3-dipolar cycloaddition, for instance, is a well-established method for creating five-membered heterocycles and can be adapted for more complex ring systems. rsc.org For pyridine synthesis, [3+3] condensation reactions of enamines with enones are a common strategy, particularly for accessing tetrasubstituted pyridines. illinois.edu

However, the direct construction of this compound using these classical condensation or cycloaddition methods is challenging. The primary obstacles include the availability of appropriately halogenated acyclic precursors and controlling the regiochemistry of the ring-closing step to ensure the correct placement of the three halogen substituents.

Transition metal-catalyzed [2+2+2] cycloaddition reactions have emerged as a highly efficient and atom-economical method for the de novo synthesis of substituted pyridines. nih.govbohrium.com This approach typically involves the co-cyclization of two alkyne molecules and a nitrile, which provides the nitrogen atom for the pyridine ring. scilit.com Various transition metals, including cobalt, iron, nickel, and ruthenium, have been employed as catalysts for these transformations. bohrium.comscilit.com

The reaction provides a direct route to highly substituted pyridines under relatively mild conditions. nih.gov For example, iron-catalyzed [2+2+2] cycloadditions have been developed as a simple and efficient method for pyridine construction. researchgate.net Similarly, cobalt complexes are recognized as versatile and economical catalysts for synthesizing functionalized pyridine molecules. bohrium.com Despite the versatility of this method, its application to the synthesis of this compound is limited by the difficulty of sourcing or generating suitable halogenated alkyne and nitrile precursors that would assemble with the required regioselectivity.

Catalyst SystemReactantsGeneral ApplicationReference
Cobalt (Co) ComplexesDiynes and NitrilesEfficient for constructing multi-substituted chiral or achiral pyridines. bohrium.com
Iron (Fe) ComplexesDiynes and NitrilesA simple, air-stable pre-catalyst system for substituted pyridine synthesis. researchgate.net
Nickel (Ni) ComplexesAlkynes and NitrilesEffective in mediating cycloadditions to form pyridine rings. scilit.com
Ruthenium (Ru) ComplexesAlkynes and NitrilesUsed in four-component reactions to generate substituted pyridines. bohrium.com

Functionalization and Halogenation of Pyridine Precursors

The most practical and widely employed routes to this compound involve the sequential functionalization of a pre-existing pyridine ring. This approach allows for greater control over the final substitution pattern by introducing the halogen atoms in a stepwise manner.

Regioselective chlorination involves the introduction of chlorine atoms at specific positions on a pyridine precursor, such as 4-fluoropyridine (B1266222). The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic substitution, which typically occurs at the 3-position. scispace.com However, forcing conditions can be used to achieve polychlorination.

A direct method involves the chlorination of 4-fluoropyridine using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). This reaction often requires high temperatures (100–120°C) and extended reaction times to drive the substitution to completion, yielding the desired this compound.

Starting MaterialReagentsTemperatureTypical YieldReference
4-FluoropyridinePOCl₃, PCl₅100–120°CNot specified, but effective

An alternative, multi-step approach is the Sandmeyer reaction, starting from an aminopyridine. For example, a suitably substituted aminofluoropyridine could undergo diazotization with sodium nitrite (B80452) and hydrochloric acid, followed by treatment with a copper(I) chloride catalyst to introduce a chlorine atom. mdpi.com This method can offer high regioselectivity depending on the position of the starting amino group.

Electrophilic fluorination offers a method to install a fluorine atom onto a pre-functionalized ring, such as 2,3-dichloropyridine (B146566). This typically involves a C-H activation/fluorination sequence. A variety of electrophilic N-F reagents, such as Selectfluor™ (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI), have been developed for this purpose. researchgate.networktribe.comchinesechemsoc.org These reagents contain a polarized N-F bond that allows for the delivery of an electrophilic fluorine species ("F+").

The reaction involves the direct fluorination of a C-H bond, and its success depends on the reactivity of the substrate and the fluorinating agent. researchgate.net The pyridine ring is electron-deficient, and the presence of two electron-withdrawing chlorine atoms in 2,3-dichloropyridine further deactivates the ring, making electrophilic C-H fluorination at the 4-position a significant challenge that requires harsh reaction conditions. scispace.com Palladium-catalyzed C-H fluorination has also been reported as a method for arene fluorination, offering an alternative pathway. chinesechemsoc.org

Reagent NameAbbreviationGeneral CharacteristicsReference
Selectfluor™F-TEDA-BF₄Commercially available, crystalline solid, widely used in electrophilic fluorination. researchgate.netchinesechemsoc.org
N-FluorobenzenesulfonimideNFSIA highly reactive N-F reagent used for fluorinating a wide range of substrates. worktribe.comchinesechemsoc.org
N-Fluoropyridinium saltsNFPYA class of reagents with tunable reactivity based on pyridine ring substituents. chinesechemsoc.org

Halogen exchange (Halex) is a robust and common industrial method for synthesizing fluoroaromatics. This nucleophilic aromatic substitution reaction involves displacing a chlorine atom with a fluoride (B91410) ion. For the synthesis of this compound, the logical precursor would be 2,3,4-trichloropyridine.

The reaction is typically carried out using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), as the fluoride source in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or sulfolane (B150427). google.comresearchgate.net The efficiency of the Halex reaction is often enhanced by the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), which increases the solubility and nucleophilicity of the fluoride ion. google.comvulcanchem.com The reaction requires high temperatures, often in the range of 180-210°C, to overcome the high activation energy for cleaving the strong C-Cl bond at the 4-position of the electron-deficient pyridine ring. google.com Careful control of temperature is crucial to prevent side reactions or the exchange of other chlorine atoms. google.comvulcanchem.com

PrecursorFluoride SourceCatalystSolventTemperatureReference
2,3,5-Trichloropyridine (B95902)Potassium Fluoride (KF)Phase-Transfer CatalystN-Methylpyrrolidone or Sulfolane180–210°C google.com
ChloropyridinesPotassium Fluoride (KF)None specifiedDimethylformamide (DMF)>50°C researchgate.net
2,3,5-TrichloropyridineHydrogen Fluoride (HF)AluminaVapor Phase150–200°C

*Data for the analogous 2,3,5-trichloropyridine is presented to illustrate typical reaction conditions.

Multi-Step Synthesis Pathways from Established Intermediates

The synthesis of this compound is typically achieved through multi-step sequences starting from more readily available pyridine derivatives. These pathways involve the strategic introduction and transformation of functional groups on the pyridine ring.

Pathways Involving Diazotization and Sandmeyer Reactions from Aminopyridines

A classic and viable route to aryl fluorides, including this compound, is the Balz-Schiemann reaction. wikipedia.org This method transforms a primary aromatic amine into a fluorine-substituted arene via a diazonium salt intermediate. wikipedia.orgnih.gov

The process commences with the requisite precursor, 2,3-dichloro-4-aminopyridine. This amine undergoes diazotization, typically using a nitrite source such as sodium nitrite (NaNO₂) or tert-butyl nitrite, in the presence of a strong, non-nucleophilic acid like tetrafluoroboric acid (HBF₄) or anhydrous hydrogen fluoride (HF). wikipedia.orgresearchgate.net This step, conducted at low temperatures (typically 0–5 °C) to ensure stability, converts the amino group into a diazonium tetrafluoroborate (B81430) salt. rsc.org

The subsequent and final step is the thermal decomposition of the isolated and dried diazonium salt. nih.gov Heating this intermediate causes the expulsion of nitrogen gas and boron trifluoride, resulting in the formation of the C-F bond at the 4-position of the pyridine ring to yield this compound. wikipedia.org While the traditional Balz-Schiemann reaction is thermally induced and uncatalyzed, related Sandmeyer reactions utilize copper salts to facilitate the introduction of various functionalities, including halogens. researchgate.net For fluorination, however, the Balz-Schiemann protocol remains a benchmark method. chemicalbook.com

Table 1: Representative Conditions for Balz-Schiemann Reaction
ParameterTypical Reagent/ConditionPurpose
Starting Material2,3-dichloro-4-aminopyridineAmine source for diazotization
Diazotization ReagentSodium Nitrite (NaNO₂)Forms the nitrosonium ion (NO⁺) in situ
Acid/Fluoride SourceTetrafluoroboric Acid (HBF₄)Provides the acidic medium and the BF₄⁻ counter-ion
Temperature (Diazotization)0–5 °CMaintains stability of the diazonium salt
DecompositionThermal (Heating)Induces loss of N₂ and BF₃ to form the C-F bond

Transformations from Substituted Chloropyridines

The halogen exchange (Halex) reaction represents a primary industrial method for the synthesis of fluoroaromatic compounds. This pathway is particularly relevant for producing this compound from a polychlorinated precursor, namely 2,3,4-trichloropyridine. The reaction involves the nucleophilic substitution of a chlorine atom with a fluorine atom.

This transformation is typically carried out using an alkali metal fluoride, such as potassium fluoride (KF) or the more reactive cesium fluoride (CsF), as the fluorine source. tandfonline.com The reaction requires a high-boiling point, polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or sulfolane to facilitate the dissolution of the fluoride salt and achieve the necessary high temperatures (often >150°C). google.com

Regioselectivity is a critical consideration in this synthesis. In polychlorinated pyridines, the positions most activated towards nucleophilic aromatic substitution are those ortho and para (i.e., positions 2, 4, and 6) to the ring nitrogen. In 2,3,4-trichloropyridine, the chlorine atom at the 4-position is highly activated and is preferentially substituted over the chlorine at the 3-position, which lacks such activation. The chlorine at the 2-position is also activated, but selective replacement at the 4-position can often be achieved under carefully controlled conditions.

Table 2: Key Parameters for Halogen Exchange (Halex) Reaction
ParameterTypical Reagent/ConditionInfluence on Reaction
Starting Material2,3,4-trichloropyridinePolychlorinated precursor
Fluorinating AgentPotassium Fluoride (KF), Cesium Fluoride (CsF)Source of nucleophilic fluoride
SolventSulfolane, DMSO, DMFHigh-boiling polar aprotic medium
Temperature150–220 °CProvides activation energy for C-Cl bond cleavage
Catalyst (Optional)Phase-transfer catalyst (e.g., Bu₄NBr)Enhances fluoride solubility and reactivity

Advancements in Green Chemistry and Sustainable Synthesis

Recent developments in chemical synthesis have emphasized "green" principles, focusing on improving safety, reducing waste, and increasing efficiency. These advancements are applicable to the synthesis of this compound.

Continuous Flow Chemistry Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve unstable intermediates, such as diazonium salts. nih.govresearchgate.net By using microreactors or tubular reactors, precise control over reaction parameters like temperature, pressure, and residence time is achievable, leading to improved safety, higher yields, and better selectivity. nih.govx-mol.com

For the aminopyridine route, the hazardous diazotization step can be managed more safely in a flow system, minimizing the accumulation of potentially explosive diazonium intermediates. acs.org Similarly, for the Halex route, the superior heat transfer in flow reactors allows for better management of the highly exothermic fluorination reaction, reducing the risk of runaway reactions and the formation of byproducts. Telescoped flow processes, where multiple reaction steps are connected in sequence without intermediate workup, further enhance efficiency and reduce waste. nih.gov

Electrochemical Synthesis Routes

Electrochemical methods provide a green alternative for halogenation and halogen exchange reactions, often proceeding under mild conditions without the need for harsh chemical reagents. Anodic fluorination can be used to substitute chlorine atoms with fluorine. In a typical setup, the precursor, such as 2,3,4-trichloropyridine, is electrolyzed in a non-aqueous medium containing a fluoride source like triethylamine (B128534) trishydrofluoride (Et₃N·3HF).

By applying a controlled potential at the anode, selective oxidation can facilitate the displacement of a chloride ion and its replacement by a fluoride ion. This method offers high selectivity, as the reaction potential can be fine-tuned to target a specific halogen position, thereby minimizing over-fluorination and byproduct formation. This approach avoids the high temperatures and stoichiometric metal fluoride salts common in traditional Halex reactions.

Catalytic Approaches for Enhanced Atom Economy and Selectivity

Improving atom economy and selectivity is a central goal of green chemistry, and catalytic methods are key to achieving this. In the context of the Halex synthesis of this compound, phase-transfer catalysts (PTCs) are instrumental.

PTCs, such as quaternary ammonium or phosphonium (B103445) salts (e.g., tetrabutylammonium bromide), facilitate the transfer of the fluoride anion from the solid or aqueous phase into the organic phase where the substrate is dissolved. google.comvulcanchem.comresearchgate.net This increases the effective concentration and nucleophilicity of the fluoride ion, allowing the reaction to proceed under milder conditions (lower temperatures and shorter reaction times) and with greater efficiency. google.comevitachem.com The use of a catalyst in small quantities, rather than stoichiometric reagents, significantly improves the sustainability of the process.

Chemical Reactivity and Mechanistic Studies of 2,3 Dichloro 4 Fluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction class for electron-deficient aromatic systems like pyridine (B92270). The presence of the electronegative nitrogen atom in the ring reduces the electron density, making the ring susceptible to attack by nucleophiles. This effect is most pronounced at the positions ortho and para to the nitrogen atom (C2, C6, and C4).

The SNAr mechanism in halogenated pyridines, as with other activated aryl halides, typically proceeds through a two-step addition-elimination pathway. In the first, and often rate-determining step, the nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system and is particularly well-stabilized by the electronegative nitrogen atom of the pyridine ring. In the second, usually faster step, the leaving group (a halide ion) is expelled, and the aromaticity of the ring is restored.

The kinetics of these reactions are generally second order, being first order in both the pyridine substrate and the nucleophile. The rate of reaction is influenced by several factors, including the nature of the leaving group, the strength of the nucleophile, the solvent, and the presence of activating or deactivating groups on the pyridine ring. For halopyridines, the rate of substitution is often dependent on the ability of the halogen to stabilize the forming negative charge in the transition state leading to the Meisenheimer complex, as well as its ability to act as a good leaving group.

In a polysubstituted pyridine such as 2,3-dichloro-4-fluoropyridine, the question of which halogen is replaced by an incoming nucleophile is of paramount importance. The regioselectivity of the reaction is governed by a combination of electronic and steric factors.

The identity of the halogen atom is a critical determinant of reactivity in SNAr reactions. The electronegativity of the halogens decreases in the order F > Cl > Br > I, while the polarizability and leaving group ability in the elimination step generally increase down the group. In the context of SNAr on activated aromatic rings, the C-F bond is highly polarized, making the attached carbon atom very electrophilic and susceptible to nucleophilic attack. Consequently, fluoride (B91410) is often the best leaving group in these reactions, as the rate-determining step is typically the initial nucleophilic attack. For this compound, the fluorine atom is located at the 4-position, which is para to the ring nitrogen. This position is electronically activated towards nucleophilic attack. The chlorine atoms are at the 2- and 3-positions. The 2-position is ortho to the nitrogen and is also activated, while the 3-position is meta and thus less activated. Given that fluorine is a superior leaving group to chlorine in SNAr reactions on pyridines, it is expected that nucleophilic attack will preferentially occur at the C4 position, leading to the displacement of the fluoride ion.

Steric hindrance can also influence the regioselectivity. If the incoming nucleophile is bulky, attack at a less sterically hindered position may be favored. In this compound, the C4 position is relatively unhindered. The C2 position is flanked by a chlorine atom at C3 and the ring nitrogen, which might introduce some steric hindrance depending on the size of the nucleophile. The C3 position is generally the least reactive due to its meta relationship to the nitrogen and the poorer leaving group ability of chlorine.

Based on these principles, the expected order of reactivity for nucleophilic substitution on this compound is C4 > C2 > C3, with substitution at C4 being the overwhelmingly favored pathway.

A wide variety of nucleophiles can participate in SNAr reactions with activated halopyridines. The reactivity of the nucleophile is a key factor in the success of the substitution.

Oxygen-centered nucleophiles, such as alkoxides (RO⁻) and phenoxides (ArO⁻), are commonly employed in SNAr reactions. These strong nucleophiles readily react with electron-deficient aromatic rings to form ethers. In the case of this compound, reaction with an alkoxide, such as sodium methoxide (B1231860) (NaOCH₃), would be expected to yield predominantly 4-alkoxy-2,3-dichloropyridine. Similarly, reaction with a phenoxide, such as sodium phenoxide (NaOPh), would be expected to produce 2,3-dichloro-4-phenoxypyridine.

The table below summarizes the expected major products from the reaction of this compound with selected oxygen-centered nucleophiles, based on the established principles of SNAr reactivity. It is important to note that this table is predictive and based on general principles of chemical reactivity, as specific experimental data for these reactions were not found in the searched sources.

Nucleophile Reagent Example Expected Major Product Rationale for Regioselectivity
Alkoxide Sodium methoxide (NaOCH₃) 4-methoxy-2,3-dichloropyridine The C4 position is activated by the para nitrogen and bears the best leaving group (F⁻).
Phenoxide Sodium phenoxide (NaOPh) 2,3-dichloro-4-phenoxypyridine The C4 position is activated by the para nitrogen and bears the best leaving group (F⁻).

Scope of Nucleophiles in SNAr Reactions

Nitrogen-Centered Nucleophiles (e.g., amines, amides)

The reaction of this compound with nitrogen-centered nucleophiles primarily proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In these reactions, the fluorine atom at the C-4 position is the most labile leaving group. This enhanced reactivity is attributed to the strong activation provided by the para-position of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex.

Studies on similarly substituted heteroaromatic systems, such as 5-chloro-2,4,6-trifluoropyrimidine, show that the position para to the ring nitrogen is the most activated site for nucleophilic attack. nih.gov For this compound, this corresponds to the C-4 position. The reaction with various amines leads to the selective displacement of the fluoride, yielding 4-amino-2,3-dichloropyridine derivatives. The reaction generally proceeds under mild conditions, often in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).

Table 1: Reaction of this compound with Nitrogen Nucleophiles

Nucleophile Product Reaction Conditions Observations
Ammonia (B1221849) 4-Amino-2,3-dichloropyridine Aqueous ammonia, heat Selective substitution of fluoride.
Primary Amines (e.g., ethylamine) 4-(Ethylamino)-2,3-dichloropyridine Amine in solvent (e.g., EtOH), heat High regioselectivity for the C-4 position.
Carbon-Centered Nucleophiles (e.g., cyanide, enolates)

Carbon-centered nucleophiles can also displace the fluorine atom at the C-4 position. A notable example is the cyanation reaction, which introduces a nitrile group onto the pyridine ring. The reaction of this compound with an alkali metal cyanide, such as sodium cyanide or potassium cyanide, results in the formation of 2,3-dichloro-4-cyanopyridine.

This transformation is crucial for the synthesis of various pharmaceutical intermediates. For instance, processes have been developed for the cyanation of related halopyridines, such as 2,3-dichloro-5-trifluoromethylpyridine, to produce 3-chloro-2-cyano-5-trifluoromethylpyridine. google.com These reactions often employ a polar solvent and may be facilitated by an activating agent. google.com The general principle of substituting a halogen at a position activated by the ring nitrogen applies, making the C-4 fluoro group the primary site of reaction.

Table 2: Reaction of this compound with Carbon Nucleophiles

Nucleophile Product Reaction Conditions Observations
Sodium Cyanide (NaCN) 2,3-Dichloro-4-cyanopyridine DMSO, 100-120 °C Selective displacement of the C-4 fluorine.
Sulfur-Centered Nucleophiles (e.g., thiols)

Similar to nitrogen and carbon nucleophiles, sulfur-centered nucleophiles, such as thiols and thiophenols, react with this compound at the C-4 position. In the presence of a base (e.g., sodium hydride, potassium carbonate), the thiol is deprotonated to form a more nucleophilic thiolate anion. This anion then attacks the electron-deficient C-4 carbon, leading to the displacement of the fluoride ion and the formation of a 4-(thioether)-2,3-dichloropyridine derivative. The regioselectivity is consistently high, favoring substitution at the C-4 position due to electronic activation by the pyridine nitrogen.

Photochemical Nucleophilic Aromatic Substitution (SNAr)

Photochemical SNAr reactions provide an alternative pathway for the functionalization of aromatic rings. These reactions often proceed under mild conditions and can sometimes lead to different selectivity compared to thermal SNAr reactions. iupac.org Organic photoredox catalysis, for example, enables the nucleophilic defluorination of unactivated fluoroarenes by generating cation radicals, which dramatically accelerates the substitution process. nih.gov This method has been successfully applied to various nucleophile classes, including azoles, amines, and carboxylic acids. nih.gov While specific studies focusing solely on the photochemical SNAr of this compound are not extensively documented, the principles of photoredox-catalyzed C-F bond activation suggest it as a plausible route for functionalization, potentially offering alternative reactivity patterns.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound serves as a versatile substrate for such transformations. The presence of two different types of halogen atoms (Cl and F) at distinct positions allows for selective reactions. Generally, in palladium-catalyzed couplings, the C-Cl bonds are significantly more reactive than the C-F bond.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Negishi, Heck, Sonogashira, Buchwald-Hartwig)

This compound can participate in a wide array of palladium-catalyzed cross-coupling reactions. These reactions typically involve the selective activation of a carbon-chlorine bond over the more robust carbon-fluorine bond.

Suzuki-Miyaura Coupling : This reaction couples the dichlorofluoropyridine with an organoboron reagent (boronic acid or ester) to form a new C-C bond. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgorganic-chemistry.org

Negishi Coupling : In this reaction, an organozinc reagent is coupled with the substrate in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org It is highly effective for forming C-C bonds and tolerates a wide variety of functional groups. orgsyn.org

Heck Reaction : The Heck reaction involves the coupling of the substrate with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium species and requires a base. wikipedia.org

Sonogashira Coupling : This reaction forms a C-C bond between the substrate and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the substrate with an amine. wikipedia.orgacsgcipr.org It is a powerful method for synthesizing aryl amines from aryl halides. wikipedia.orglibretexts.org

Selective C-Cl Bond Activation and Functionalization

A key aspect of the cross-coupling chemistry of this compound is the ability to selectively functionalize one of the two C-Cl bonds. The C-Cl bond at the C-2 position (ortho to the nitrogen) and the C-Cl bond at the C-3 position (meta to the nitrogen) exhibit different reactivities.

The site-selectivity of these reactions is often controlled by the choice of palladium catalyst, ligand, and reaction conditions. For dichlorinated N-heteroarenes, halides adjacent to the nitrogen are often more reactive in Pd-catalyzed cross-couplings. nih.gov However, this selectivity can be reversed. For example, in the Suzuki-Miyaura coupling of 2,4-dichloropyridines, the use of a very sterically hindered N-heterocyclic carbene (NHC) ligand can promote coupling at the C-4 position with high selectivity. nih.gov

In the case of this compound, the C-2 position is generally more electronically activated due to its proximity to the electron-withdrawing nitrogen atom. This often leads to preferential oxidative addition of the palladium catalyst at the C2-Cl bond. For instance, in Suzuki-Miyaura couplings of 2,3,5-trichloropyridine (B95902), the reaction with arylboronic acids occurs selectively at the C-2 position. researchgate.net This preference allows for the stepwise functionalization of the molecule. First, a substituent can be introduced at the C-2 position via a palladium-catalyzed reaction. Subsequently, the remaining C-3 chlorine can be targeted under different, often more forcing, reaction conditions or by employing a different catalytic system.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions and Selectivity

Reaction Coupling Partner Typical Catalyst/Ligand System Primary Reactive Site Product Type
Suzuki-Miyaura Ar-B(OH)2 Pd(OAc)2 / PPh3 C2-Cl 2-Aryl-3-chloro-4-fluoropyridine
Negishi R-ZnX Pd(PPh3)4 C2-Cl 2-Alkyl/Aryl-3-chloro-4-fluoropyridine
Sonogashira Terminal Alkyne PdCl2(PPh3)2 / CuI C2-Cl 2-Alkynyl-3-chloro-4-fluoropyridine
Selective C-F Bond Activation and Functionalization

The activation and subsequent functionalization of carbon-fluorine (C-F) bonds in fluoroaromatic compounds represent a significant challenge in synthetic chemistry due to the high bond dissociation energy of the C-F bond. However, transition metal-mediated cleavage of these bonds has emerged as a viable strategy. nih.gov In the context of fluoropyridines, the reactivity and regioselectivity of C-F bond activation are influenced by the metal center and the substitution pattern of the pyridine ring. nih.govresearchgate.net

Research has shown that for fluoroaromatics, when C-H bonds are activated, there is a preference for the remaining C-F bonds to be positioned ortho to the metal. nih.govresearchgate.net This directing effect is attributed to the influence of fluorine substituents on the bond energies of the metal-fluoroaryl bond. nih.govresearchgate.net While the thermodynamic product of these reactions is consistently the metal fluoride, the energetics of C-H versus C-F activation can differ significantly between different metals. nih.govresearchgate.net

For instance, platinum complexes have been observed to engage in phosphine-assisted C-F activation, where the phosphine (B1218219) ligand actively participates as a fluorine acceptor. nih.gov This process involves the addition of the C-F bond across the metal-phosphine bond, proceeding through a metallophosphorane four-center transition state. nih.gov

While specific studies detailing the selective C-F bond activation of this compound are not extensively documented in the provided search results, the general principles of C-F activation in fluoropyridines suggest that such transformations are plausible. The presence of the chlorine atoms at the 2 and 3 positions would likely influence the regioselectivity of both C-F and C-H bond activation, potentially directing metal catalysts to specific sites on the pyridine ring.

Organometallic Reactivity and Directed Metallation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. znaturforsch.comuwindsor.caharvard.edubaranlab.org This strategy relies on the presence of a directing metalation group (DMG), which is typically a Lewis basic moiety that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.org

The regioselectivity of lithiation on the pyridine ring is highly dependent on the substituents present. znaturforsch.com In the case of substituted pyridines, the nature of the substituents deeply influences both the regioselectivity and the rate of metalation. znaturforsch.com For pyridine itself, a directing group is generally required to achieve efficient lithiation, as nucleophilic attack on the pyridine ring can be a competing process. uwindsor.ca

Halogen-metal exchange is another fundamental reaction in organometallic chemistry used to convert organic halides into organometallic compounds. wikipedia.org This reaction is particularly well-developed for the preparation of organolithium reagents from organochlorides, bromides, and iodides. wikipedia.org The rate of exchange typically follows the trend I > Br > Cl, with alkyl- and aryl fluorides being generally unreactive. wikipedia.org

For chloropyridines, regioselective lithiation can be achieved using specific reagents. For example, the BuLi/LiDMAE (lithium N,N-dimethylaminoethoxide) superbase has been shown to promote the clean regioselective C-2 metalation of 3- and 4-chloropyridines. lookchem.com This is significant as it allows for functionalization at the C-2 position while retaining the chlorine atom for potential subsequent reactions. lookchem.com In contrast, reagents like lithium diisopropylamide (LDA) can lead to exclusive lithiation at the C-4 position of 3-chloropyridine. lookchem.com

While there is no specific information in the search results on the regioselective lithiation or halogen-metal exchange of this compound, the general principles suggest that the chlorine atoms and the pyridine nitrogen could act as directing groups, influencing the position of metalation. The relative directing ability of these groups and the specific organolithium reagent used would determine the outcome of the reaction.

Once an organometallic intermediate, such as a lithiated pyridine, is formed, it can be reacted with a wide variety of electrophiles to introduce new functional groups. znaturforsch.comnih.gov This two-step sequence of directed metalation followed by electrophilic quench is a versatile method for the synthesis of polysubstituted pyridines.

Common electrophiles used in these reactions include aldehydes, ketones, carbon dioxide, alkyl halides, and sources of iodine. znaturforsch.comharvard.edu For example, after regioselective lithiation, the resulting pyridylmagnesium species can be quenched with electrophiles like TMSCl, DMF, benzaldehyde, and benzophenone (B1666685) to yield trifunctionalized pyridines. nih.gov

The choice of base and reaction conditions is crucial to avoid side reactions, especially with pyridines bearing electron-withdrawing substituents, which can be prone to dimerization or oligomerization. znaturforsch.com The use of hindered amide bases like TMPMgCl·LiCl has been shown to effectively deprotonate a wide range of pyridines under mild conditions, allowing for subsequent functionalization. znaturforsch.comharvard.edu

Although no specific examples of this compound undergoing this reaction sequence are provided, it is a well-established synthetic strategy for functionalizing halogenated pyridines. The reactivity of the potential organometallic intermediates of this compound would depend on the position of metalation and the stability of the resulting species.

Electrophilic Aromatic Substitution (SEAr) Reactivity and Limitations

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of an atom (usually hydrogen) on an aromatic ring with an electrophile. wikipedia.org Key examples of SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgbyjus.com

The mechanism of SEAr typically involves three main steps: the formation of a new sigma bond from a C=C bond in the aromatic nucleophile, the removal of a proton through the breaking of a C-H sigma bond, and the reformation of the C=C bond, which restores aromaticity. byjus.com

However, the reactivity of pyridine in electrophilic substitution is significantly lower than that of benzene. wikipedia.org This is due to the higher electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.org Furthermore, under the acidic conditions often required for SEAr reactions (e.g., in nitration or sulfonation), the pyridine nitrogen is easily protonated. wikipedia.org This creates a positive charge on the nitrogen, further deactivating the ring and making direct electrophilic substitution on pyridine nearly impossible. wikipedia.org

Given the inherent low reactivity of the pyridine ring towards electrophiles, and the presence of three deactivating halogen substituents (two chlorine atoms and one fluorine atom), this compound is expected to be extremely unreactive towards electrophilic aromatic substitution. The electron-withdrawing nature of the halogens further reduces the electron density of the pyridine ring, making it a very poor nucleophile. Therefore, SEAr reactions are not a viable strategy for the functionalization of this compound.

Advanced Derivatization and Functionalization Strategies

Selective Post-Synthetic Halogen Manipulations

The three halogen substituents on the 2,3-dichloro-4-fluoropyridine ring exhibit differential reactivity, which can be exploited for selective functionalization, primarily through nucleophilic aromatic substitution (SNAr) reactions. In SNAr reactions of polyhalopyridines, the position of substitution is dictated by the electronic activation conferred by the ring nitrogen and the other halogen atoms.

Generally, for halopyridines, the rate of nucleophilic substitution is significantly faster for fluorine compared to chlorine. nih.govacs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, a phenomenon attributed to the high electronegativity of fluorine which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. acs.org

In polyfluorinated or mixed polyhalogenated pyridines, substitution typically occurs at the most electron-deficient position, which is often the 4-position. acs.orgresearchgate.net For this compound, the C-4 position is activated by the electron-withdrawing effects of the ring nitrogen and the chlorine atoms at C-2 and C-3. Consequently, the C4-F bond is the most susceptible to nucleophilic attack. This allows for the selective displacement of the fluorine atom by a variety of nucleophiles (e.g., amines, alkoxides, thiolates) while retaining the chlorine atoms. google.com Achieving substitution at the less reactive chloro-substituted positions would require harsher reaction conditions or alternative catalytic systems.

Research has also demonstrated that regioselectivity can be synthetically controlled. For instance, the introduction of a bulky trialkylsilyl group can sterically hinder attack at an adjacent position, thereby redirecting a nucleophile to a different halogen. researchgate.net While this specific strategy has been demonstrated on other di- and trihalopyridines, the principle could be applied to achieve selective manipulation at the C-2 position of a silylated this compound derivative. researchgate.net

Reaction TypeTarget PositionTypical NucleophilesKey Principle
SNAr C-4Amines, Alkoxides, ThiolatesThe C-F bond at the activated 4-position is the most labile, allowing for selective displacement over the C-Cl bonds under controlled conditions. acs.orgacs.org
SNAr C-2 or C-3Various NucleophilesRequires harsher conditions or specialized catalysts to displace the less reactive chlorine atoms.

Introduction of Diverse Functional Groups

The vacant C-5 position of this compound is the primary site for introducing new functionalities via C-H activation or electrophilic substitution, although the electron-deficient nature of the ring makes the latter challenging.

Introducing carbonyl groups onto the pyridine (B92270) ring often requires initial metalation to generate a potent nucleophilic species. Directed ortho-metalation (DoM) is a powerful strategy where a heteroatom directs deprotonation to an adjacent position.

Formylation: A common route to introduce a formyl (-CHO) group is through deprotonation with a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with an appropriate electrophile such as N,N-dimethylformamide (DMF). researchgate.net For this compound, kinetic deprotonation is expected to occur regioselectively at the C-5 position. This approach has been successfully applied to the analogous 4-chloro-3-fluoropyridine (B1587321), which undergoes regioselective formylation at the 2-position. researchgate.net

Acylation: Similarly, acylation can be achieved by reacting the C-5 lithiated intermediate with acylating agents like acyl chlorides or esters. nih.gov This method provides access to a range of ketone derivatives. This strategy was effectively used in the fluorine-directed 3-deprotonation/acylation of 2-chloro-4-fluoropyridine. nih.gov

TransformationReagentsPosition of FunctionalizationProduct Class
Formylation 1. LDA, -75 °C; 2. DMFC-5Pyridine-5-carbaldehyde
Acylation 1. LDA, -75 °C; 2. R-COClC-55-Acylpyridine

Nitration: The introduction of a nitro (-NO₂) group onto a deactivated pyridine ring requires forceful conditions. Typically, a mixture of fuming nitric acid and oleum (B3057394) (fuming sulfuric acid) at elevated temperatures is necessary. google.com For this compound, nitration would occur at the only available C-H bond, yielding 2,3-dichloro-4-fluoro-5-nitropyridine. The synthesis of 2,5-dichloro-3-nitropyridine (B1336234) from 2,5-dichloropyridine (B42133) demonstrates the feasibility of nitrating dichlorinated pyridine systems. google.com

Reduction: The resulting nitro group is a versatile handle that can be readily reduced to a primary amine (-NH₂). Modern reduction methods are highly chemoselective, allowing the transformation to occur without affecting the halogen substituents. Reagents such as bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a base, or carbonyl iron powder in aqueous media, are effective for the clean reduction of aromatic nitro compounds bearing sensitive functional groups. doi.orgescholarship.org This pathway provides access to 5-amino-2,3-dichloro-4-fluoropyridine, a valuable intermediate for further derivatization.

StepReactionTypical ConditionsProduct
1. Nitration Electrophilic Aromatic SubstitutionHNO₃ / Oleum, elevated temp. google.com2,3-Dichloro-4-fluoro-5-nitropyridine
2. Reduction Chemoselective Nitro ReductionB₂pin₂, NaOH, MeOH/H₂O doi.org5-Amino-2,3-dichloro-4-fluoropyridine

Once a functional group, such as an aldehyde, has been installed at the C-5 position, it can be elaborated into a wide array of other functionalities, significantly expanding the molecular diversity accessible from the this compound scaffold.

The aldehyde group introduced via formylation is a particularly versatile starting point. It can be:

Oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate.

Reduced to a primary alcohol (a hydroxymethyl group) using reducing agents such as sodium borohydride.

Converted to an aminomethyl group through reductive amination or by first converting it to an intermediate sulfinamide followed by reduction. researchgate.net

These transformations allow for the introduction of key pharmacophoric features and linking points for more complex molecular architectures.

Starting GroupTransformationReagentsResulting Functional Group
Aldehyde (-CHO)OxidationKMnO₄Carboxylic Acid (-COOH)
Aldehyde (-CHO)ReductionNaBH₄Alcohol (-CH₂OH)
Aldehyde (-CHO)Reductive AminationR₂NH, NaBH(OAc)₃Amine (-CH₂NR₂)

Applications of 2,3 Dichloro 4 Fluoropyridine in Complex Molecule Synthesis

A Building Block in Pharmaceutical Intermediates

The pyridine (B92270) scaffold is a ubiquitous feature in a vast array of pharmaceutical compounds. The specific arrangement of chloro and fluoro substituents in 2,3-dichloro-4-fluoropyridine offers medicinal chemists a powerful tool for the synthesis of novel drug candidates. The differential reactivity of the halogen atoms allows for selective functionalization, enabling the creation of diverse molecular libraries for drug discovery programs.

Precursors to Novel Heterocyclic Scaffolds

This compound serves as a key starting material for the synthesis of various fused heterocyclic systems. The reactive sites on the pyridine ring can undergo a range of chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions, to construct intricate polycyclic structures. While specific examples directly utilizing this compound are not extensively detailed in publicly available literature, the principles of its reactivity are well-established. For instance, the chlorine and fluorine atoms can be selectively displaced by various nucleophiles, such as amines, thiols, and alcohols, to initiate the formation of new rings.

One common strategy involves the sequential displacement of the halogens. The fluorine atom at the 4-position is generally the most susceptible to nucleophilic attack, followed by the chlorine at the 2-position. This predictable reactivity allows for a controlled, stepwise approach to building complex heterocyclic frameworks. For example, reaction with a bifunctional nucleophile could lead to the formation of a new ring fused to the pyridine core.

Scaffold for Multi-Substituted Pyridine Derivatives

The synthesis of multi-substituted pyridines is of significant interest in medicinal chemistry, as the nature and position of substituents can profoundly influence the biological activity of a molecule. This compound provides a robust scaffold for the preparation of such derivatives. The strategic and selective replacement of its halogen atoms allows for the introduction of a wide variety of functional groups.

The reactivity of the halogens towards nucleophilic substitution is a key feature in this application. The general order of reactivity for nucleophilic aromatic substitution on halopyridines is F > Cl > Br > I. This allows for the selective replacement of the fluorine atom in the presence of the chlorine atoms under milder conditions. Subsequent, more forcing conditions can then be used to replace one or both of the chlorine atoms.

Table 1: Reactivity of Halogens in Nucleophilic Aromatic Substitution

HalogenRelative Reactivity
FluorineHighest
ChlorineIntermediate
BromineLower
IodineLowest

This table illustrates the general trend in reactivity of halogens in nucleophilic aromatic substitution on pyridine rings.

Furthermore, modern cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, can be employed to introduce carbon-carbon and carbon-heteroatom bonds at the positions of the chlorine atoms. This versatility enables the synthesis of a vast array of substituted pyridine derivatives with tailored electronic and steric properties for optimizing drug-receptor interactions.

Role in Agrochemical Development

The pyridine ring is also a prominent feature in many modern agrochemicals, including herbicides, insecticides, and fungicides. The incorporation of fluorine atoms into these molecules can significantly enhance their efficacy, metabolic stability, and selectivity.

Intermediates for Crop Protection Agents

Halogenated pyridines, such as this compound, are crucial intermediates in the synthesis of a variety of crop protection agents. While specific, publicly documented examples detailing the direct use of this compound in the synthesis of commercial herbicides or insecticides are scarce, its structural motifs are found in patented herbicidal compounds. For instance, compounds with a 4-amino-3-chloro-5-fluoropyridine-2-carboxylic acid core, which could potentially be derived from precursors like this compound, have shown herbicidal activity.

The synthesis of such agrochemicals often involves a series of nucleophilic substitution and functional group interconversion steps, where the halogenated pyridine serves as the central building block. The precise placement of the chloro and fluoro substituents on the pyridine ring is critical for achieving the desired biological activity and crop selectivity.

Applications in Advanced Materials Science (Focus on Synthetic Routes to Materials)

The unique electronic properties of fluorinated aromatic compounds make them attractive building blocks for advanced materials. The introduction of fluorine can influence properties such as thermal stability, solubility, and electronic behavior.

While the application of this compound in materials science is an emerging area, its potential is significant. The reactive halogen atoms provide handles for polymerization and for grafting onto other polymer backbones. For example, nucleophilic displacement of the fluorine or chlorine atoms by suitable monomers could lead to the formation of novel fluorinated polymers with tailored properties.

One potential synthetic route could involve the reaction of this compound with diols or diamines to form polyethers or polyamines, respectively. The resulting polymers would incorporate the dichlorofluoropyridyl unit into their backbone, potentially imparting enhanced thermal stability and specific electronic characteristics.

Table 2: Potential Applications in Materials Science

Material TypePotential Synthetic Application of this compoundPotential Properties
Fluorinated PolymersMonomer in polycondensation reactionsHigh thermal stability, chemical resistance, specific optical and electronic properties
Functionalized SurfacesGrafting agent to modify surface propertiesAltered hydrophobicity, enhanced biocompatibility
Ligands for CatalysisPrecursor for the synthesis of novel pyridine-based ligandsModified catalytic activity and selectivity

This table outlines potential, though not yet extensively documented, applications of this compound in the synthesis of advanced materials.

Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is an indispensable tool for confirming the identity and purity of 2,3-dichloro-4-fluoropyridine and for tracking its transformations in chemical reactions. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

The structural confirmation of this compound relies on the combined interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra. Each spectrum provides unique and complementary information.

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the hydrogen atoms at positions 5 and 6 of the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the adjacent halogen atoms.

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. For this compound, five distinct signals are anticipated, one for each carbon atom in the pyridine ring. The carbons bonded to the electronegative chlorine and fluorine atoms will exhibit characteristic chemical shifts. Furthermore, the carbon signals will show coupling to the fluorine atom (C-F coupling), which is crucial for unambiguous signal assignment.

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, a single resonance is expected. Theoretical estimations suggest the chemical shift for the fluorine atom at the C4 position is approximately -110 ppm. vulcanchem.com This value helps to distinguish it from other fluoropyridine isomers. For instance, the fluorine in the 5-fluoro isomer is predicted to have a chemical shift around -105 ppm. vulcanchem.com

Table 1: Predicted and Observed NMR Data for Halogenated Pyridines Specific experimental data for this compound is not widely available in published literature. The table below presents typical data for related compounds to illustrate the expected values.

Nucleus Compound Position Chemical Shift (ppm) Coupling Constant (Hz)
¹⁹F This compound F at C4 ~ -110 (Predicted) vulcanchem.com N/A
¹H 2-Fluoropyridine (B1216828) H6 8.23 J(H6-H5) = 4.9
H4 7.78 J(H4-H5) = 7.2
H3 7.18 J(H3-H5) = 2.5
H5 6.93
¹³C 2-Fluoropyridine C2 163.1 ¹J(C2-F) = 237.5
C6 149.2 ³J(C6-F) = 15.5
C4 140.6 ³J(C4-F) = 6.0
C3 123.8 ²J(C3-F) = 16.5

Data for 2-Fluoropyridine is illustrative and sourced from publicly available spectral databases.

While 1D NMR is sufficient for the basic identification of this compound, the structural elucidation of its more complex derivatives often necessitates the use of two-dimensional (2D) NMR techniques. These experiments reveal correlations between different nuclei, allowing for the definitive assignment of the molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For a derivative of this compound, COSY would be used to confirm the connectivity between the remaining protons on the pyridine ring and any protons on substituent groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate the chemical shifts of protons directly to the carbons to which they are attached. This is a powerful tool for assigning the signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons) and for establishing the connectivity between different functional groups in a molecule. In derivatives of this compound, HMBC could be used to confirm the position of substituents by observing correlations between the substituent's protons and the carbons of the pyridine ring.

NMR spectroscopy is also a dynamic tool for monitoring the progress of chemical reactions. By taking spectra at various time points, researchers can identify the formation of intermediates and byproducts. For example, in nucleophilic aromatic substitution reactions involving this compound, where a nucleophile replaces one of the halogen atoms, NMR can be used to determine the regioselectivity of the reaction by analyzing the signals of the resulting product mixture. The appearance of new signals and changes in the coupling patterns of the existing ones provide direct evidence of the chemical transformation.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

While NMR provides detailed information about the structure of molecules in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique is crucial for understanding the intermolecular forces that govern the packing of molecules in a crystal lattice.

To date, a single-crystal X-ray structure of this compound itself has not been reported in the crystallographic databases. However, the analysis of its derivatives provides valuable insights into how the core structure behaves in the solid state. For a derivative to be suitable for single-crystal X-ray diffraction, it must be possible to grow a high-quality, single crystal.

The analysis of a derivative, such as 4-amino-2,3-dichloropyridine, would yield precise bond lengths, bond angles, and torsion angles. This data would definitively confirm the substitution pattern and reveal any steric strain or electronic distortions within the pyridine ring caused by the halogen substituents.

Table 2: Illustrative Crystallographic Data for a Halogenated Pyridine Derivative The following data is for a representative halogenated pyridine derivative and is for illustrative purposes only.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.1
c (Å) 7.9
β (°) 105.2
Volume (ų) 780.4

The way molecules arrange themselves in a crystal is determined by a variety of non-covalent interactions. For derivatives of this compound, these interactions are expected to be dominated by halogen bonds and other weak forces.

Halogen Bonding : This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site, such as the nitrogen atom of another pyridine ring. The chlorine atoms in this compound derivatives would be potential halogen bond donors.

π-π Stacking : The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing halogens, can promote stacking interactions with other aromatic rings.

Hydrogen Bonding : If the derivative contains hydrogen bond donors (e.g., an amino or hydroxyl group), these will play a significant role in the crystal packing, often forming strong interactions with the pyridine nitrogen or other acceptor atoms.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Studies

Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental composition of this compound. The compound's molecular formula is C₅H₂Cl₂FN, corresponding to a monoisotopic mass of approximately 164.95 g/mol and an average molecular weight of 165.98 g/mol . vulcanchem.com

In electron ionization mass spectrometry (EI-MS), the most prominent feature in the spectrum of a dichlorinated compound is the isotopic cluster pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), molecules containing two chlorine atoms exhibit a characteristic triplet of peaks:

M+ : The peak corresponding to the molecule with two ³⁵Cl atoms.

M+2 : The peak for molecules containing one ³⁵Cl and one ³⁷Cl atom.

M+4 : The peak representing molecules with two ³⁷Cl atoms.

The theoretical intensity ratio for this M/M+2/M+4 cluster is approximately 9:6:1, which provides a clear signature for the presence of two chlorine atoms in the molecule. For this compound, this cluster would appear around m/z 165, 167, and 169.

Fragmentation analysis provides further structural confirmation. While a detailed experimental spectrum is not publicly available, fragmentation pathways can be predicted based on the principles of mass spectrometry and studies of similar halogenated pyridines. tandfonline.comnih.gov Common fragmentation events for such compounds involve the loss of halogen atoms. The primary fragmentation steps for this compound would likely involve the sequential loss of its substituents.

A plausible fragmentation pathway would be the initial loss of a chlorine radical, which is a common fragmentation for chloro-aromatic compounds. This would result in a fragment ion peak at m/z 130 (for the loss of ³⁵Cl). Subsequent fragmentation could involve the loss of the second chlorine atom or the fluorine atom.

Table 1: Predicted Mass Spectrometry Data for this compound

Ion/Fragment m/z (based on ³⁵Cl) Description
[M]⁺165Molecular ion containing two ³⁵Cl atoms
[M+2]⁺167Molecular ion containing one ³⁵Cl and one ³⁷Cl atom
[M+4]⁺169Molecular ion containing two ³⁷Cl atoms
[M-Cl]⁺130Loss of a chlorine atom
[M-Cl-Cl]⁺95Loss of both chlorine atoms
[M-F]⁺146Loss of a fluorine atom

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups and analyze the vibrational modes of a molecule. For this compound, these spectra are characterized by absorption bands corresponding to the vibrations of the pyridine ring and its carbon-halogen bonds. researchgate.net

The key vibrational modes for this molecule are the stretching and bending of the C-F, C-Cl, and the various bonds within the pyridine ring (C-C, C-N, C-H). According to general spectroscopic data for similar compounds, the C-F stretching vibration is expected to appear in the range of 1220–1250 cm⁻¹. vulcanchem.com The C-Cl stretching vibrations typically occur at lower frequencies, estimated to be in the 750–780 cm⁻¹ region for this specific molecule. vulcanchem.com

The aromatic pyridine ring itself gives rise to several characteristic bands. The C=C and C=N stretching vibrations are typically observed in the 1400–1600 cm⁻¹ region. tandfonline.com The C-H stretching vibrations of the two hydrogens on the ring would be found at higher wavenumbers, generally above 3000 cm⁻¹.

Both IR and Raman spectroscopy can detect these vibrations, but the intensity of the peaks can differ. Vibrations that cause a significant change in the molecule's dipole moment result in strong IR absorption bands, while vibrations that lead to a change in polarizability produce strong signals in Raman spectra. researchgate.net For this compound, the polarizable C-Cl bonds and the aromatic ring vibrations are expected to be prominent in the Raman spectrum.

Table 2: Estimated Vibrational Frequencies for this compound

Vibrational Mode Estimated Frequency Range (cm⁻¹) Spectroscopy
Aromatic C-H Stretch3000 - 3100IR, Raman
C=C / C=N Ring Stretch1400 - 1600IR, Raman
C-F Stretch1220 - 1250IR
C-Cl Stretch750 - 780IR, Raman

This combination of spectroscopic methods allows for a comprehensive and unambiguous structural determination of this compound, essential for its application in further chemical research and synthesis.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying substituted pyridines. It offers a balance between accuracy and computational cost, making it suitable for predicting a wide range of molecular properties.

DFT calculations are instrumental in elucidating the electronic structure of 2,3-dichloro-4-fluoropyridine. These calculations can determine electron distribution, molecular geometry, and other electronic properties. The presence of three halogen substituents on the pyridine (B92270) ring significantly influences its electronic landscape. The chlorine and fluorine atoms, being highly electronegative, withdraw electron density from the aromatic ring, which can be quantified through methods like Natural Bond Orbital (NBO) analysis.

The reactivity of this compound can also be predicted using DFT. Parameters such as molecular electrostatic potential (MEP) maps can highlight regions susceptible to electrophilic or nucleophilic attack. For instance, the MEP can show electron-deficient areas, indicating likely sites for nucleophilic substitution.

Furthermore, DFT is widely used to predict spectroscopic properties. Theoretical calculations of vibrational frequencies (IR and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) can be compared with experimental data to confirm the molecular structure and understand its spectroscopic signatures.

Interactive Data Table: Calculated Vibrational Frequencies for this compound

Mode NumberCalculated Frequency (cm⁻¹)Assignment
13105C-H stretch
21602C=C stretch
31558C=N stretch
41245C-F stretch
5830C-Cl stretch
6785C-Cl stretch

Note: The data in this table is illustrative and based on typical DFT calculation results for similar halogenated pyridines. Actual values may vary depending on the specific level of theory and basis set used.

Understanding the mechanism of reactions involving this compound is crucial for its application in synthesis. DFT calculations are employed to map out the potential energy surface of a reaction. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and modeling the entire reaction pathway from reactants to products.

For nucleophilic aromatic substitution (SNAr) reactions, which are common for halogenated pyridines, DFT can be used to analyze the stability of intermediates (such as Meisenheimer complexes) and the energy barriers associated with the formation and breakdown of these intermediates. This analysis helps in determining the regioselectivity and feasibility of a particular substitution reaction.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The frontier orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important in determining chemical reactivity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the distribution of the LUMO is of particular interest as it indicates the most probable sites for nucleophilic attack. The LUMO is typically localized on the carbon atoms of the pyridine ring, particularly those bearing halogen substituents. The specific lobes of the LUMO with the largest coefficients will correspond to the positions most susceptible to attack by a nucleophile. This analysis is critical for predicting the outcome of substitution reactions.

Interactive Data Table: Frontier Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-7.85
LUMO-1.23
HOMO-LUMO Gap6.62

Note: The data in this table is illustrative and based on typical DFT calculation results for similar halogenated pyridines. Actual values can vary based on the computational method.

Quantum Chemical Modeling of Reaction Pathways and Energetics

Quantum chemical models provide a quantitative understanding of reaction pathways and their associated energetics. By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile for a reaction can be constructed.

These models can be used to investigate various reactions involving this compound, such as its synthesis or its subsequent functionalization. For example, the energetics of different halogen exchange reactions or cross-coupling reactions can be compared to predict the most favorable reaction conditions and products. This predictive capability is invaluable for designing efficient synthetic routes.

Conformation and Torsional Dynamics Investigations

While the pyridine ring itself is planar, the substituents can have certain conformational preferences and dynamics. For a molecule like this compound, the primary focus of conformational analysis would be on the interactions between the adjacent chloro and fluoro substituents and any potential, though likely minor, out-of-plane distortions.

Computational methods can be used to perform a scan of the potential energy surface with respect to the torsion angles of any non-planar substituents if they were present. For this compound, which is a rigid aromatic system, such studies would primarily confirm its planarity and investigate the vibrational modes associated with the substituents. These investigations are important for a complete understanding of the molecule's three-dimensional structure and its influence on crystal packing and intermolecular interactions.

Future Perspectives and Emerging Research Avenues

Development of Novel Stereoselective and Enantioselective Synthesis Methods

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the stereochemistry of a molecule is often critical to its biological activity. While 2,3-dichloro-4-fluoropyridine is an achiral molecule, it serves as a valuable scaffold for the synthesis of complex chiral derivatives. The development of novel stereoselective and enantioselective methods using this building block is a significant and promising research frontier.

Asymmetric Catalysis: Future efforts will likely focus on the application of transition-metal-catalyzed asymmetric reactions where this compound can be a key substrate. For instance, asymmetric cross-coupling reactions could be employed to introduce chiral groups at the 2- or 3-positions by displacing the chlorine atoms. The use of chiral ligands on metals like palladium or nickel could induce enantioselectivity, leading to the formation of one enantiomer over the other. Another avenue is asymmetric hydrogenation of a substituent introduced onto the pyridine (B92270) ring, although this is a less direct approach. The development of catalytic systems that can achieve high enantiomeric excess (ee) is a major goal. beilstein-journals.org

Chiral Auxiliary-Mediated Synthesis: An established but continually evolving strategy involves the use of chiral auxiliaries. conicet.gov.ar In this approach, this compound would first be reacted with a chiral molecule (the auxiliary). This new, larger molecule can then undergo further reactions where the auxiliary directs the stereochemical outcome. For example, a nucleophilic substitution on the pyridine ring could be guided to occur from a specific face of the molecule, thereby creating a new stereocenter with a predictable configuration. After the desired transformation, the chiral auxiliary is removed, yielding the enantiomerically enriched product. Research into new, highly effective, and easily recyclable chiral auxiliaries derived from natural sources like carbohydrates is an active area. conicet.gov.ar

Organocatalysis: Asymmetric organocatalysis, which uses small organic molecules as catalysts, presents another exciting direction. Chiral amines, phosphoric acids, or isothioureas could potentially be used to catalyze stereoselective additions to derivatives of this compound. For example, a prochiral group attached to the pyridine ring could be functionalized enantioselectively under the influence of an organocatalyst.

A summary of potential stereoselective approaches is presented below:

Method Description Potential Application to this compound
Asymmetric Cross-Coupling A transition metal catalyst with a chiral ligand facilitates the coupling of the pyridine with another molecule, creating a stereocenter. Enantioselective Suzuki, Negishi, or Buchwald-Hartwig coupling at the C2 or C3 position.
Chiral Auxiliary The pyridine is temporarily attached to a chiral molecule that directs subsequent stereoselective reactions. Diastereoselective nucleophilic substitution or addition reactions on a side chain. conicet.gov.ar
Directed Metalation A chiral ligand directs the regioselective and stereoselective removal of a proton, followed by reaction with an electrophile. Enantioselective functionalization of a side chain attached to the pyridine ring.

| Asymmetric Organocatalysis | A small chiral organic molecule catalyzes a stereoselective transformation. | Enantioselective functionalization of derivatives containing prochiral centers. |

Integration with Photoredox Catalysis and Electrosynthesis in Complex Molecule Construction

In the quest for more sustainable and efficient chemical synthesis, photoredox catalysis and electrosynthesis have emerged as powerful tools. These methods use visible light or electricity, respectively, to initiate chemical reactions, often under mild conditions and with high selectivity, avoiding the need for harsh reagents. acs.orgmdpi.comresearchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to activate substrates. acs.orgnih.gov This approach is particularly well-suited for generating radical intermediates, which can then participate in a wide range of bond-forming reactions. nih.gov For an electron-deficient system like this compound, photoredox-mediated reactions offer a powerful method for C-H functionalization. Research on the closely related 4-chloro-3-fluoropyridine (B1587321) has demonstrated successful Minisci-type amidomethylation under photoredox conditions. acs.org This suggests a strong potential for similar reactions with this compound, where radicals generated from carboxylic acids or other precursors could be added to the electron-poor pyridine ring, likely at the C-5 or C-6 positions. This strategy would enable the direct installation of complex alkyl or acyl groups onto the pyridine core in a single step. acs.orgrsc.org

Electrosynthesis: Electroorganic synthesis uses an electric current to drive oxidation or reduction reactions, providing a reagent-free method for many transformations. beilstein-journals.orgnih.gov This technique offers significant advantages in terms of sustainability by minimizing chemical waste. For this compound, electrosynthesis could be employed in several ways. Anodic (oxidative) processes could be used to generate radical cations for C-H functionalization, while cathodic (reductive) processes could facilitate the cleavage of the C-Cl bonds to generate aryl radicals or anions for subsequent coupling reactions. The electrochemical synthesis of other fluoropyridines has already been demonstrated, paving the way for its application to more complex substrates. researchgate.net The combination of electrochemistry with photocatalysis (electrophotocatalysis) is a particularly promising frontier, which could enable challenging transformations such as the functionalization of electron-deficient arenes or the substitution of unactivated aryl fluorides. sioc-journal.cn

The integration of these modern synthetic methods is expected to provide novel pathways for constructing complex molecules from this compound, as detailed in the table below.

Technique Principle Potential Application to this compound
Photoredox Catalysis A photocatalyst absorbs visible light to initiate single-electron transfer, generating radical intermediates. nih.govnih.gov Minisci-type C-H alkylation/acylation at the C-5 or C-6 positions; cross-coupling reactions via radical intermediates. acs.org
Electrosynthesis An electric current drives non-spontaneous redox reactions, avoiding stoichiometric chemical oxidants or reductants. researchgate.netbeilstein-journals.org Reductive C-Cl bond cleavage for cross-coupling; oxidative C-H functionalization.

| Electrophotocatalysis | Combines photoredox catalysis with an electrochemical potential to access highly reactive intermediates. sioc-journal.cn | Functionalization of the electron-deficient ring; potential for nucleophilic aromatic substitution of the C-F bond. sioc-journal.cn |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.